1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound characterized by the presence of bromine, fluorine, carbon, and oxygen atoms. It is typically a colorless to pale yellow liquid with a distinct aromatic odor. This compound is often used as an intermediate or reagent in organic synthesis, particularly in the pharmaceutical and materials science fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol generally involves the reduction of 4-bromo-3-fluorobenzaldehyde. The reaction conditions must be carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reduction reactions. The process is optimized for high yield and purity, often involving advanced techniques and equipment to maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol include:
- 1-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- 1-{[(4-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- 1-{[(4-Bromo-3-chlorophenyl)methyl]amino}-2-methylpropan-2-ol
Uniqueness
What sets this compound apart is its specific combination of bromine and fluorine atoms, which can confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H15BrFNO |
---|---|
Molekulargewicht |
276.14 g/mol |
IUPAC-Name |
1-[(4-bromo-3-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI-Schlüssel |
FMXJQXAOSFWLHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.